

7-Methoxy-3,4-dihydroquinolin-2(1H)-one molecular weight

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Compound of Interest

Compound Name: 7-Methoxy-3,4-dihydroquinolin-
2(1H)-one

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An In-depth Technical Guide to **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**

Authored by: A Senior Application Scientist

Introduction

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound built upon the dihydroquinolinone scaffold. While a seemingly simple molecule, it represents a critical structural motif and a high-value intermediate in medicinal chemistry and drug development. Its significance lies primarily in its role as a precursor or close analog to key building blocks for synthesizing complex pharmaceutical agents, most notably atypical antipsychotics. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The dihydroquinolin-2(1H)-one core is prevalent in numerous natural products and biologically active compounds, which has driven significant research into synthetic methodologies for accessing this skeleton.^[1] Understanding the specific properties and handling of the 7-methoxy substituted variant is crucial for its effective utilization in multi-step synthetic campaigns.

7-Methoxy-3,4-dihydroquinolin-2(1H)-one

mol

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Caption: Chemical structure of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**.

Part 1: Core Physicochemical and Molecular Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent selection, reaction setup, and analytical approaches. The molecular weight is a fundamental property derived from its chemical formula, C₁₀H₁₁NO₂.

Quantitative Data Summary

The key identifying and physical properties of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** are summarized below. This data is aggregated from established chemical suppliers and public chemical databases, ensuring a high degree of confidence.

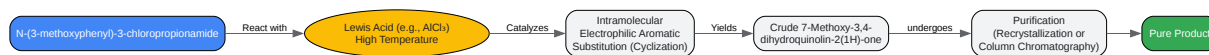
Property	Value	Source(s)
Molecular Weight	177.20 g/mol	PubChem, Sigma-Aldrich[2][3]
Exact Mass	177.078978594 Da	PubChem[3]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	PubChem, AbacipharmTech[3][4]
CAS Number	22246-17-9	Sigma-Aldrich, PubChem[2][3]
IUPAC Name	7-methoxy-3,4-dihydro-1H-quinolin-2-one	PubChem[3]
InChIKey	CCIMBZKQVFPGCF-UHFFFAOYSA-N	AbacipharmTech[4]

Part 2: Synthesis and Mechanistic Insights

The synthesis of dihydroquinolin-2(1H)-ones is a well-explored area of organic chemistry, with methods ranging from classical cyclizations to modern catalytic approaches.[1][5] The preparation of the 7-methoxy derivative typically involves an intramolecular cyclization reaction, leveraging the electron-donating nature of the methoxy group to facilitate ring closure.

Common Synthetic Approach: Intramolecular Friedel-Crafts Cyclization

A prevalent and robust method for constructing the dihydroquinolinone core is through an intramolecular Friedel-Crafts-type reaction. This pathway offers a reliable route from readily available starting materials.



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Caption: General workflow for the synthesis via Friedel-Crafts cyclization.

Experimental Protocol: Synthesis from N-(3-methoxyphenyl)-3-chloropropionamide

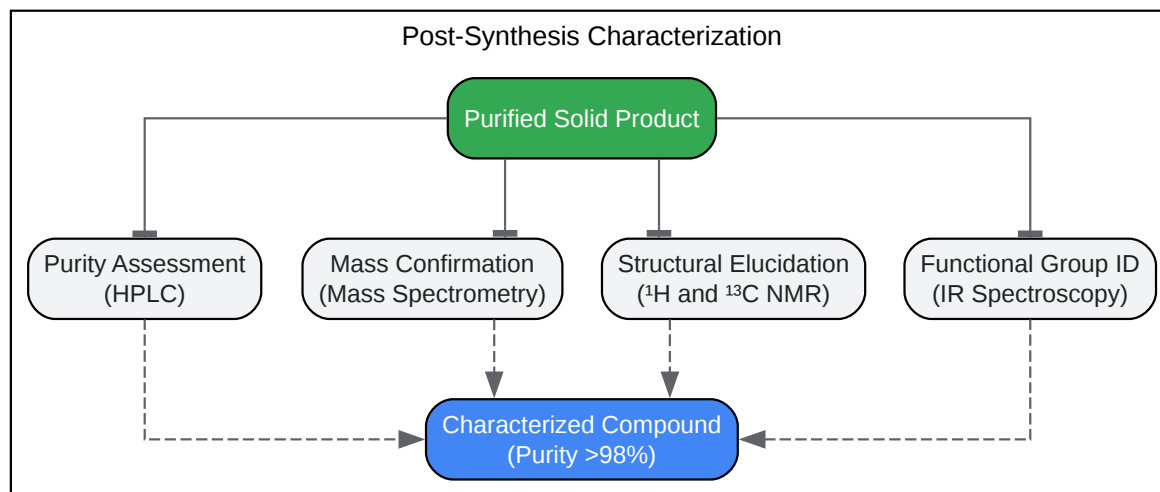
This protocol describes a representative synthesis. The choice of a Lewis acid like aluminum chloride (AlCl_3) is critical; it acts as a catalyst to activate the acyl group, making it sufficiently electrophilic to attack the electron-rich aromatic ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the cyclization.

- **Reactor Charging:** In a suitable reactor equipped with mechanical stirring and under an inert atmosphere (e.g., nitrogen), charge N-(3-methoxyphenyl)-3-chloropropionamide and a molar excess of anhydrous aluminum chloride (AlCl_3). **Causality:** The excess AlCl_3 ensures complete complexation with both the amide carbonyl and the methoxy group, driving the reaction forward.
- **Heating and Reaction:** Heat the reaction mixture under vigorous stirring to a temperature of 150-165°C. The solid mixture will become a stirrable liquid. Maintain this temperature for 3-4 hours. **Causality:** The high temperature provides the necessary energy for the endergonic cyclization step and helps maintain a homogenous reaction medium.
- **Quenching:** Cool the reaction mixture to approximately 50°C. Carefully and slowly quench the reaction by adding water or dilute acid while managing the exothermic release. **Trustworthiness:** A controlled quench is paramount for safety and prevents degradation of the product.
- **Isolation:** The product will often precipitate from the aqueous mixture upon cooling. Collect the solid crude product by filtration.
- **Purification:** Wash the crude solid with water and a suitable organic solvent (e.g., cold methanol) to remove residual starting materials and inorganic salts. For higher purity, the product can be recrystallized from a solvent system like ethanol/water or purified via silica gel column chromatography.

Part 3: Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in chemical research and development. A multi-technique approach ensures a self-

validating system where each analysis corroborates the others.



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Caption: Standard analytical workflow for compound validation.

- High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient) will show a major peak for the product, and the area percentage of this peak is used to quantify purity.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. In electrospray ionization (ESI) mode, the expected molecular ion peak would be $[M+H]^+$ at m/z 178.2.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are essential for unambiguous structure confirmation.
 - 1H NMR: Will show characteristic signals for the aromatic protons (typically 3H), the methoxy group singlet (3H), and two methylene triplets (2H each) corresponding to the $-CH_2-CH_2-$ portion of the dihydroquinolinone ring.
 - ^{13}C NMR: Will display 10 distinct carbon signals, including the carbonyl carbon (~170 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the two aliphatic carbons.

- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong absorption bands for the amide C=O stretch (around 1660-1680 cm^{-1}) and the N-H stretch (around 3200-3400 cm^{-1}).

Part 4: Key Applications in Drug Development

The primary value of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** lies in its utility as a synthetic intermediate. The dihydroquinolinone nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Precursor to Antipsychotic Agents

This compound is structurally very similar to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a crucial intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole and the more recent drug Brexpiprazole.^{[6][7]}

The synthesis of these drugs involves an alkylation step on the hydroxyl group at the 7-position.^[6] While the 7-hydroxy analog is often used directly, the 7-methoxy derivative serves two potential roles:

- Direct Precursor: The methoxy group can be cleaved (demethylated) using reagents like boron tribromide (BBr_3) or strong acids to reveal the free hydroxyl group, thereby converting it into the required 7-hydroxy intermediate.
- Protected Analog: In some synthetic routes, the methoxy group can act as a protecting group for the phenol, preventing it from undergoing unwanted side reactions before it is deprotected at a later stage.

The use of this scaffold is central to the mechanism of action of drugs like Aripiprazole, which acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor, and as an antagonist at the 5-HT2A receptor.

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